Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

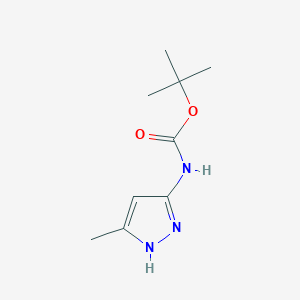

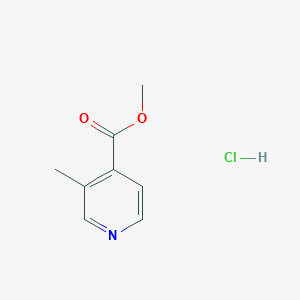

Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as CH-7 or sodium 2-(2-oxo-7-oxaheptyl)cyclopentane-1-carboxylate. It is a derivative of cyclopentane and has been found to have various biochemical and physiological effects.

Applications De Recherche Scientifique

Cyanohydridoborate Anion as a Selective Reducing Agent

The study by Borch, Bernstein, and Durst (1971) discusses the cyanohydridoborate anion's selective reducing ability for various organic functional groups. This anion, including sodium cyanohydridoborate (NaBH3CN), shows potential in the synthesis of amino acids and the production of deuterium or tritium-labeled alcohols, amines, and amino acids. This research could have implications for the use of sodium 7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate in similar selective reduction processes and labelings (Borch, Bernstein, & Durst, 1971).

Reductive Amination of Aldehydes and Ketones

Abdel-Magid et al. (1996) explore sodium triacetoxyborohydride as a general reducing agent for the reductive amination of aldehydes and ketones. This process includes various substrates, suggesting that sodium 7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate may be useful in similar contexts, particularly in the creation of primary, secondary, or tertiary amines through reductive amination (Abdel-Magid et al., 1996).

Effects of Chloride Ion on Azo Dye Degradation

Yuan et al. (2011) investigate the effect of sodium chloride in textile processes, particularly on azo dye degradation in advanced oxidation processes. While this study doesn't directly relate to sodium 7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate, it provides insight into the role sodium compounds can play in textile processing and potential interactions with other chemicals (Yuan, Ramjaun, Wang, & Liu, 2011).

Voltage-Gated Sodium Channels: Structure, Function, Pharmacology

The research by de Lera Ruiz and Kraus (2015) on the therapeutic potential of voltage-gated sodium channels (Na(v)s) highlights the significance of sodium in biological systems. This study, while not directly related to sodium 7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate, underlines the broader relevance of sodium-based compounds in pharmacology and clinical studies (de Lera Ruiz & Kraus, 2015).

Copper(II) Complexes with Arylhydrazone of Methyl 2-cyanoacetate

Jlassi et al. (2018) discuss the use of sodium (E/Z)-2-(2-(1-cyano-2-methoxy-2-oxoethylidene)hydrazinyl)benzenesulfonate (NaHL) with copper(II) nitrate hydrate in methanol. This study is particularly relevant as it provides an example of the use of a sodium compound similar to sodium 7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate in the synthesis of copper(II) complexes, which could have potential applications in catalysis or material science (Jlassi et al., 2018).

Propriétés

IUPAC Name |

sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3.Na/c15-11(8-2-1-3-9-12(16)17)14-13-10-6-4-5-7-10;/h1-9H2,(H,14,15)(H,16,17);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAVBGVULGRDET-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC(=O)CCCCCC(=O)[O-])C1.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N2NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2676077.png)

![N-(furan-2-ylmethyl)-4-[4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]butanamide](/img/structure/B2676084.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2676086.png)

![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2676089.png)